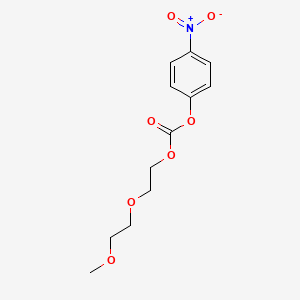

m-PEG3-4-nitrophenyl carbonate

Overview

Description

M-PEG3-4-nitrophenyl carbonate is a PEG linker with a nitrophenyl carbonate moiety . It is reactive towards the amino group of lysine by means of stable urethane linkages . The hydrophilic PEG linker increases the water solubility of the compound .

Chemical Reactions Analysis

While specific chemical reactions involving m-PEG3-4-nitrophenyl carbonate were not found, it’s known that nitrophenyl carbonates are generally reactive towards the amino group of lysine . This reaction forms stable urethane linkages .Physical And Chemical Properties Analysis

The molecular weight of m-PEG3-4-nitrophenyl carbonate is 285.25 . It’s a PEG linker, which means it’s likely to be solid at room temperature and highly soluble in water due to the presence of the hydrophilic PEG . Unfortunately, specific physical and chemical properties like melting point, boiling point, or density were not found in the search results.Scientific Research Applications

Click Chemistry Reagents

m-PEG3-4-nitrophenyl carbonate can be used as a reagent in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its speed, selectivity, and wide applicability. It’s often used in bioconjugation, the process of attaching two biomolecules together .

Protein Labeling

The compound can be used in protein labeling . This is a technique used to attach a particular label (like a fluorophore or a radioactive isotope) to a protein of interest. The label can then be detected and used to study the protein’s function, location, and interactions with other molecules .

Bioimaging

m-PEG3-4-nitrophenyl carbonate can be used in bioimaging . Bioimaging involves the use of various techniques and technologies to visualize biological processes and structures within the body. This can be useful in a variety of research and clinical applications .

Synthesis of Heterobifunctional Poly(ethylene glycol)

The compound can be used in the synthesis of heterobifunctional poly(ethylene glycol) . Heterobifunctional PEGs have different functional groups at each end, which can be useful in a variety of applications, including drug delivery and tissue engineering .

Development of Prodrugs

m-PEG3-4-nitrophenyl carbonate can be used in the development of prodrugs . Prodrugs are inactive compounds that are metabolized into an active drug within the body. This can be useful for improving the drug’s solubility, stability, or bioavailability .

Antibody-Oligonucleotide Conjugates (AOC)

The compound can be used in the development of Antibody-Oligonucleotide Conjugates (AOC) . AOCs are a type of bioconjugate that combine the specificity of antibodies with the versatility of oligonucleotides. They can be used in a variety of applications, including targeted drug delivery and diagnostic testing .

Mechanism of Action

Target of Action

The primary target of m-PEG3-4-nitrophenyl carbonate is the amino group of lysine . Lysine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

m-PEG3-4-nitrophenyl carbonate, also known as NPC, interacts with its target by forming stable urethane linkages . The nitrophenyl carbonate moiety of the compound is reactive towards the amino group of lysine, resulting in these linkages .

Pharmacokinetics

The compound’s hydrophilic polyethylene glycol (peg) linker is known to increase its water solubility , which could potentially enhance its bioavailability.

Action Environment

The compound’s hydrophilic peg linker, which increases its water solubility , suggests that aqueous environments may facilitate its action.

Safety and Hazards

According to the safety data sheet, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling m-PEG3-4-nitrophenyl carbonate . Suitable personal protective equipment should be worn, including chemical impermeable gloves and safety goggles . In case of accidental exposure, immediate medical attention is recommended .

properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBJXUZWQCMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

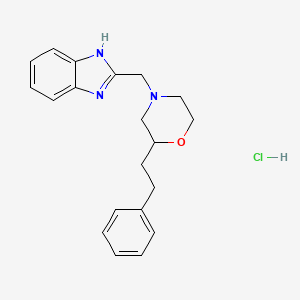

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

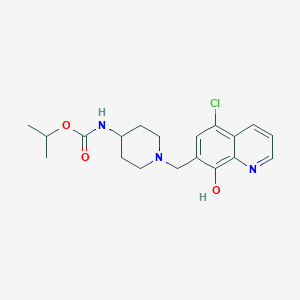

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

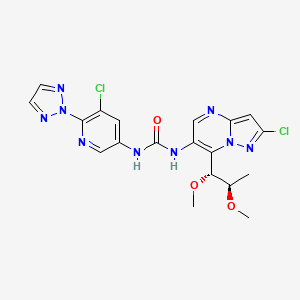

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)